molecular formula C20H18N4O2 B15106515 N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide)

N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide)

Cat. No.: B15106515
M. Wt: 346.4 g/mol
InChI Key: MLFUSDWOUSVCFZ-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) is a synthetic organic compound that belongs to the class of bis-amides. This compound is characterized by the presence of two indole groups connected by an ethane-1,2-diyl linker, with each indole group bearing a carboxamide functional group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) typically involves the reaction of ethane-1,2-diamine with 1H-indole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the indole rings.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) is unique due to the presence of indole groups, which are known for their diverse biological activities. This makes the compound a valuable candidate for further research and development in various fields .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indole-3-carbonylamino)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(15-11-23-17-7-3-1-5-13(15)17)21-9-10-22-20(26)16-12-24-18-8-4-2-6-14(16)18/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)

InChI Key

MLFUSDWOUSVCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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